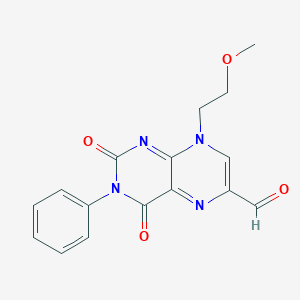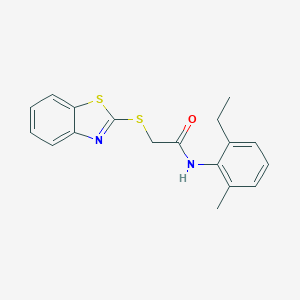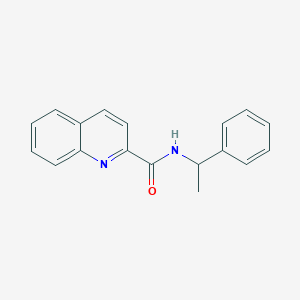
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by its unique structure, which includes a methoxyethyl group, a dioxo group, a phenyl group, and a carbaldehyde group attached to the pteridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting metabolic pathways. It may also interact with nucleic acids, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: A solvent with similar structural features but different applications.
Poly(2-methoxyethyl methacrylate): A polymer used in various industrial applications.
Uniqueness
8-(2-Methoxyethyl)-2,4-diox
Eigenschaften
Molekularformel |
C16H14N4O4 |
|---|---|
Molekulargewicht |
326.31 g/mol |
IUPAC-Name |
8-(2-methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde |
InChI |
InChI=1S/C16H14N4O4/c1-24-8-7-19-9-11(10-21)17-13-14(19)18-16(23)20(15(13)22)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
InChI-Schlüssel |
FKXOXHRJLIEIJQ-UHFFFAOYSA-N |
SMILES |
COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O |
Kanonische SMILES |
COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)
![N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300245.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)

![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)




![2-methoxy-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B300265.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B300266.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B300267.png)

